Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
Description
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic small molecule characterized by a methyl benzoate backbone linked to a 4-amino-6-oxo-dihydropyrimidine moiety via a propanoyl thioether bridge.
Properties
Molecular Formula |
C15H16N4O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C15H16N4O4S/c1-8(24-15-18-11(16)7-12(20)19-15)13(21)17-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,17,21)(H3,16,18,19,20) |
InChI Key |
UMQOUFCGOITHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction Conditions
The reaction under microwave irradiation significantly enhances efficiency, reducing time from hours to minutes. The product, 2-thioxo-1,2,3,4-tetrahydropyrimidin-6-one , is isolated via fluorous solid-phase extraction (F-SPE) to remove unreacted reagents.
Functionalization with the Propanoyl Linker
The sulfanyl group (-SH) at position 2 undergoes nucleophilic acyl substitution with a propanoyl derivative to introduce the aliphatic chain.
Propanoylation Reaction
| Reagent | Role | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Propanoyl chloride | Acylating agent | DCM, pyridine, 0°C → RT | 82 | |
| 2-Bromopropanoyl bromide | Electrophile | K₂CO₃, DMF, 50°C | 75 |
The reaction is monitored via TLC, and the product 2-(propanoylthio)-4-amino-6-oxo-1,6-dihydropyrimidine is purified by recrystallization from ethanol.
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves forming an amide bond between the propanoyl intermediate and methyl 4-aminobenzoate. Carbodiimide-mediated coupling is the preferred method.
Coupling Reaction Optimization
The reaction proceeds under inert atmosphere, with N-hydroxysuccinimide (NHS) added to suppress racemization. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the final compound.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A patent by describes a one-pot method combining Biginelli condensation with in situ propanoylation, achieving a 70% overall yield by eliminating intermediate isolation steps.
Enzymatic Catalysis
Lipase-mediated acylation has been explored for greener synthesis, though yields remain suboptimal (~50%) compared to traditional methods.
Analytical Characterization
Critical spectroscopic data for the final compound include:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on heterocyclic cores, substituents, and applications:
Pyrimidine-Based Analogues
- Target Compound vs. Methyl 4-(((5-cyano-6-oxo-4-(4-(phenylthio)phenyl)-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate (3b, ): Structural Differences:
- Target: 4-amino and 6-oxo substituents on the pyrimidine ring.
- 3b: 5-cyano and 4-(phenylthio)phenyl substituents. Impact on Properties:
- Molecular Weight: ~343 (estimated for target) vs. 467.0751 for 3b .
- Biological Activity:
- 3b demonstrated potent SecA inhibition (antimicrobial activity), suggesting the target compound may share similar mechanisms .
Triazine-Based Herbicides ()
- Example: Metsulfuron methyl ester Core Structure: Triazine ring vs. pyrimidine in the target compound. Functional Groups: Sulfonylurea linkage (herbicidal activity) vs. propanoyl thioether (unknown activity).
Oxazinone-Oxadiazole Derivatives ()
- Example: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Core Structure: Benzoxazinone fused with pyrimidine vs. standalone pyrimidine in the target. Synthesis: Both use caesium carbonate/DMF for coupling, indicating shared synthetic strategies . Bioactivity: Oxazinone derivatives often exhibit anti-inflammatory or anticancer properties, differing from the target’s inferred enzyme inhibition .
Peptide-Based Derivatives ()
- Example: N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Structure: Peptide backbone with halogenated benzoyl groups vs. non-peptidic benzoate-pyrimidine linkage.
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate (CAS No. not specified) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 361.35 g/mol. The structure features a benzoate moiety linked to a dihydropyrimidine derivative, which is crucial for its biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis, which is critical for cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Its structural similarity to known anticancer agents indicates potential activity in cancer cell lines.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activity against different cell lines and microbial strains. The following table summarizes key findings:
| Study | Cell Line/Pathogen | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15 | Significant inhibition of cell proliferation |
| Study 2 | MCF7 (breast cancer) | 20 | Induction of apoptosis in treated cells |
| Study 3 | E. coli | 30 | Bacteriostatic effect observed |
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the efficacy of this compound in inhibiting the growth of various cancer cell lines. The study demonstrated that at concentrations above 15 µM, the compound significantly reduced cell viability and induced apoptosis in HeLa cells through the activation of caspase pathways. -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of the compound against Gram-negative and Gram-positive bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 20 to 50 µM.
Q & A
Q. What synthetic routes are commonly employed for the preparation of Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of pyrimidine precursors, sulfanyl group introduction, and coupling with the benzoate moiety. Key optimizations include:
- Temperature control: Elevated temperatures (70–100°C) for cyclization steps improve reaction rates but require monitoring to avoid decomposition .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate coupling reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Continuous flow reactors can enhance scalability and reproducibility in industrial settings .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify protons (e.g., aromatic H at δ 7.2–8.0 ppm, amide NH at δ 10–11 ppm) and carbons (e.g., carbonyl C=O at δ 165–175 ppm) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ ion at m/z 409.4) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm) .
Q. In preliminary biological studies, what approaches are used to evaluate the compound's interaction with enzymes or receptors?
- Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to immobilized targets .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding modes to active sites .
Advanced Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer:
- Crystallization Conditions: Slow evaporation (e.g., dichloromethane/methanol mixtures) at 4°C promotes crystal growth. Additives like DMSO (5% v/v) may stabilize lattice formation .
- Software Tools: SHELXL refines structures using least-squares minimization; Olex2 or Coot visualizes electron density maps . Challenges like twinning require data merging (HKL-2000) or alternative space group assignment .
Q. When encountering contradictory bioactivity results across assays, what systematic steps identify variability sources?
- Methodological Answer:
- Assay Validation: Confirm target specificity using knockout cell lines or competitive inhibitors .
- Buffer Optimization: Test pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) to minimize plate-to-plate variability .
Q. What are the mechanistic implications of the sulfanyl group's reactivity in pro-drug design?
- Methodological Answer:
- Oxidative Activation: The sulfanyl (-S-) group can be oxidized to sulfone (-SO₂-) in vivo, altering solubility and target affinity. Kinetic studies (UV-Vis monitoring at 280 nm) track oxidation rates .
- Pro-Drug Linkers: Conjugation via disulfide bonds enables glutathione-triggered release in cancer cells .
Q. How do modifications to the dihydropyrimidine ring influence metabolic stability?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
